Ethyl 2-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of thiazoles depends on the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of heterocyclic compounds involving Ethyl 2-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate derivatives. These efforts aim to explore the chemical properties and reactivity of such compounds for further applications in medicinal chemistry. For instance, the synthesis of novel heterocycles incorporating a thiadiazole moiety assessed for insecticidal activities illustrates the compound's versatility in generating biologically active molecules (Fadda et al., 2017).
Biological Activity Evaluation
Research on Ethyl 2-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate derivatives extends into evaluating their biological activities. Studies include the assessment of antimicrobial, anti-inflammatory, and analgesic properties. For example, novel benzothiazole-containing derivatives have been synthesized and screened for antibacterial, antioxidant, and antitubercular activities, showcasing the potential therapeutic applications of these compounds (Bhoi et al., 2016). Similarly, another study synthesized and evaluated the analgesic and anti-inflammatory activities of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, highlighting the compound's relevance in pain and inflammation management (Dündar et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, in general, can influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Such factors can significantly impact the action of thiazole derivatives .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-3-32-25(31)18-11-7-8-12-19(18)27-21(30)15-33-22-14-13-20(28-29-22)23-16(2)26-24(34-23)17-9-5-4-6-10-17/h4-14H,3,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGIDCCRGXQTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate |
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